Product packaging for Azapetine(Cat. No.:CAS No. 146-36-1)

Azapetine

Cat. No.: B085885
CAS No.: 146-36-1
M. Wt: 235.32 g/mol
InChI Key: NYGHGTMKALXFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azapetine is an organic compound belonging to the class of benzazepines with the molecular formula C17H17N and an average molecular mass of 235.33 g/mol . It is recognized in research as an alpha-adrenergic receptor antagonist . Its interaction with these receptors, particularly the alpha-2 and alpha-1 subtypes, underlies its historical investigation as a peripheral vasodilator . Studies have explored its effects on peripheral arterial disease and vascular receptors in skeletal muscle . This compound is provided as a solid compound for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N B085885 Azapetine CAS No. 146-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHGTMKALXFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-83-6 (phosphate[1:1]), 65-15-6 (hydrochloride)
Record name Azapetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50163250
Record name Azapetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-36-1
Record name 6,7-Dihydro-6-(2-propen-1-yl)-5H-dibenz[c,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azapetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azapetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAPETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TTR0UA2KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Molecular Interactions of Azapetine

Endocrine System Modulation by Azapetine

Specific mechanisms by which this compound directly modulates the endocrine system are not detailed in available research. The influence on endocrine functions, including the hypothalamo-pituitary axis and prolactin release, is predominantly described in the context of other compounds like Azaperone.

Hypothalamo-Pituitary Axis Interactions

Direct interactions of this compound with the Hypothalamo-Pituitary Axis (HPA) are not reported in the scientific literature. Studies on HPA axis modulation are primarily attributed to other neuroactive substances, such as Azaperone, which have been shown to influence this axis.

Mechanisms of Prolactin Release Enhancement

The mechanisms through which this compound might enhance prolactin release are not elucidated in currently available research. The enhancement of prolactin release is a known effect of certain dopamine (B1211576) receptor antagonists, a property associated with compounds like Azaperone due to its dopamine receptor blocking activity.

Receptor-Ligand Binding Dynamics and Theoretical Frameworks

This compound functions as an adrenergic receptor antagonist, demonstrating inhibitory potency at specific adrenergic receptor subtypes. medkoo.commedkoo.com

Characterization of this compound-Receptor Interactions

This compound exhibits bioactivity by interacting with adrenergic receptors. Specifically, it has been characterized by its inhibitory concentration 50% (IC₅₀) values for alpha-2 and alpha-1 adrenergic receptors. This compound's IC₅₀ value for alpha-2 adrenergic receptors is 5.89 μM, and for alpha-1 adrenergic receptors, it is 6.69 μM. medkoo.com This indicates its capacity to block these receptor sites. This compound is categorized as an alpha-2 adrenergic receptor GPCR (G protein-coupled receptor) antagonist. drugcentral.org

Table 1: this compound-Receptor Interaction Data

Receptor SubtypeIC₅₀ Value (μM)Action
Alpha-2 Adrenergic5.89Antagonist
Alpha-1 Adrenergic6.69Antagonist

Quantitative Approaches to Receptor Affinity Determination

Quantitative methods are crucial for characterizing the potency and selectivity of pharmacological agents. For this compound, its inhibitory potency at adrenergic receptors has been determined through half-maximal inhibitory concentration (IC₅₀) values. Research indicates that this compound exhibits IC₅₀ values of 5.89 μM for alpha-2 adrenergic receptors and 6.69 μM for alpha-1 adrenergic receptors medkoo.com. These values reflect the concentration of this compound required to inhibit 50% of the maximum binding or functional response at these specific receptor subtypes.

In receptor binding studies employing [3H]dihydrothis compound, the dissociation constant (Kd) has been determined, demonstrating a value consistent with pharmacologically observed effects nih.gov. The binding capacity, representing the total number of binding sites, was found to be approximately 40 pmol/mg of protein in subcellular fractions nih.gov. Further detailed analysis of [3H]dihydrothis compound binding to alpha-adrenoreceptor-related proteins from rat vas deferens identified two distinct binding sites with capacities of 3.6 pmol/mg and 38 pmol/mg of protein, respectively pnas.org. These quantitative measures provide insights into the affinity and density of the receptors with which this compound interacts.

Table 1: this compound Receptor Affinity Data

Receptor SubtypeIC₅₀ Value (μM)Reference
Alpha-1 Adrenergic6.69 medkoo.com
Alpha-2 Adrenergic5.89 medkoo.com

Table 2: [3H]Dihydrothis compound Binding Site Capacities

Tissue/FractionBinding SiteBinding Capacity (pmol/mg protein)Reference
Rat Vas Deferens (subcellular fraction)Total~40 nih.gov
Rat Vas Deferens (subcellular fraction)Site 13.6 pnas.org
Rat Vas Deferens (subcellular fraction)Site 238 pnas.org

Synthetic Methodologies and Medicinal Chemistry of Azapetine

Advanced Synthetic Routes for Azapetine

Detailed advanced synthetic routes specifically for this compound are not extensively documented in publicly available literature. However, the core dibenzazepine (B1670418) scaffold, to which this compound belongs, has been approached through various synthetic strategies. General methods for constructing benzazepine derivatives include ring-closure reactions involving the formation of C-N or C-C bonds, as well as ring expansion methods. researchgate.net More recent advancements in the synthesis of substituted benzazepine derivatives focus on large-scale preparation with low levels of metal impurities, sometimes avoiding chromatographic purification to improve yields. wipo.int

Specific applications of phase-transfer catalysis (PTC) directly in the synthesis of this compound are not widely detailed in public domain research. While PTC has been utilized in the synthesis of other related compounds, such as azaperone, to improve efficiency and yield by facilitating reactions between immiscible phases, its direct and advanced application for this compound remains less reported in accessible literature. wikipedia.org

The synthesis of this compound involves the formation of the 6,7-dihydro-5H-dibenz[c,e]azepine core structure, followed by N-alkylation with an allyl group. Research has explored the preparation of new series of N-[6,7-dihydro-5H-dibenz[c,e]azepin-6-yl] acid amides and thioureas, indicating that the N-position is a site for derivatization. nih.gov This suggests that the core this compound structure could serve as an intermediate for further modifications. Optimization strategies in general benzazepine synthesis aim for high efficiency, gentle reaction conditions, and simplified procedures. wikipedia.org

The broader field of benzazepine synthesis has seen the development of novel routes, including those involving oxidative olefin bond cleavage followed by cyclization via reductive amination with various primary amines. ugent.be Such methods provide convenient access to different benzazepine regioisomers and derivatives. While these represent novel approaches for the benzazepine scaffold, specific novel pathways directly leading to this compound with improved efficiency or selectivity are not explicitly detailed in readily available public scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

This compound is recognized as an alpha-adrenoceptor antagonist. nih.gov Its biological activity is primarily mediated through its interaction with adrenergic receptors, specifically blocking alpha-1 and alpha-2 adrenergic receptors. acs.org

SAR studies on alpha-adrenergic antagonists, a class to which this compound belongs, highlight several key structural features. A critical element for selectivity between alpha-1A and alpha-1B adrenergic receptor subtypes is the distance between the basic nitrogen atom and the center of an aromatic ring system. nih.gov

Research comparing the alpha-adrenolytic activities of this compound (DA-VII-allyl) and its N-methyl analog (DA-VII-Me) provides insights into the impact of the N-substituent. The inhibitory effects against norepinephrine (B1679862) response in isolated rat vas deferens were quantified by pA₂ values. This compound exhibited a pA₂ value of 7.76, while its N-methyl analog (DA-VII-Me) showed a pA₂ value of 7.32. researchgate.net This data suggests that the N-allyl group in this compound contributes to a higher alpha-adrenolytic activity compared to an N-methyl group in this specific context. researchgate.net

Table 1: Comparative α-Adrenolytic Activity of this compound and its N-Methyl Analog

CompoundpA₂ Value (Isolated Rat Vas Deferens) researchgate.net
This compound (DA-VII-allyl)7.76
N-methyl analog (DA-VII-Me)7.32

This compound has been described as having potencies similar to other classical alpha-adrenergic antagonists like phenoxybenzamine (B1677643) in certain contexts. researchgate.net Its IC₅₀ values for alpha-2 adrenergic receptors are 5.89 µM and for alpha-1 adrenergic receptors are 6.69 µM, indicating its inhibitory potency at these sites. acs.org

Rational drug design principles for adrenergic receptor antagonists often involve modifying known pharmacophores to enhance selectivity, potency, and other desired properties. For benzazepine derivatives, this can include exploring substitutions on the aromatic rings and the azepine nitrogen to modulate receptor binding and activity. researchgate.net The general approach in rational design for alpha-adrenergic antagonists involves identifying structural features crucial for receptor affinity and selectivity, and then systematically modifying the molecule based on these insights. nih.gov While specific rational design efforts leading to new this compound derivatives are not broadly detailed in public literature, the compound itself serves as a reference in the study of alpha-adrenergic blocking agents. researchgate.net

Analog Synthesis and Chemical Space Exploration

The exploration of chemical space around a core compound like this compound involves the synthesis of analogs to modulate properties and discover new biological activities. This process is crucial for identifying promising candidates in drug discovery.

Development and Research Applications of Deuterated this compound Analogs

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a subtle structural modification that can significantly impact a compound's pharmacokinetic and/or toxicity profile. This approach has gained considerable attention in pharmaceutical research for improving the efficacy and safety of drugs. nih.govnih.gov

The primary research applications of deuterated analogs include:

Improved Pharmacokinetics: Deuteration can enhance a drug's pharmacokinetic properties, such as increasing its area under the curve (AUC), prolonging its half-life, and reducing its clearance. nih.govclearsynthdiscovery.com This is often achieved by strengthening carbon-deuterium (C-D) bonds, making them more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. nih.govclearsynthdiscovery.commdpi.comdovepress.com

Mitigation of Toxic Metabolites: By altering metabolic pathways, deuteration can reduce the formation of non-selective or toxic metabolites, thereby improving drug selectivity and safety. nih.govclearsynthdiscovery.comdovepress.com

Stabilization of Chiral Centers: Deuterium-hydrogen exchange can stabilize chiral centers, slowing down epimerization, which is beneficial when enantiomers exhibit different potency or toxicity. mdpi.com

Biological Tracers: Deuterium-labeled molecules serve as valuable biological tracers in imaging studies, providing insights into metabolic pathways and helping to localize drug metabolites. mdpi.comchromatographyonline.comavantiresearch.com

While specific research on deuterated this compound analogs is not widely documented in the provided search results, the principles and methodologies for developing and applying deuterated drugs are well-established in medicinal chemistry. These techniques could be applied to this compound to explore modifications that enhance its metabolic stability, improve its pharmacokinetic profile, or provide tools for studying its biological fate.

Synthesis and Investigation of Azacycle-Containing Scaffolds Related to this compound

Azacycles, which are nitrogen-containing heterocyclic compounds, represent a significant and common structural motif in pharmaceuticals and organic compounds. mdpi.comnih.gov Their prevalence in drug molecules underscores the importance of developing efficient synthetic methods for their preparation and exploring related scaffolds. mdpi.comnih.gov

Synthetic strategies for azacycle-containing scaffolds often involve:

N-Alkylation: This method involves the alkylation of secondary amines, a common route for forming azetidine (B1206935) (a four-membered azacycle) core systems. nih.gov

Reductive Amination: Reductive amination of aldehydes or dicarboxylic acids with amines can lead to the formation of N-substituted cyclic amines, including various azacycles. mdpi.comnih.gov

Cross-Coupling Reactions: Carbon-nitrogen (C-N) coupling reactions, such as the cross-coupling of aryl halides with amines, are also employed for the synthesis of azacyclic compounds. mdpi.com

Scaffold Hopping: This powerful strategy in drug discovery involves modifying the core structure of a molecule with known activity to generate novel chemotypes while aiming to retain or improve biological properties. mdpi.com For this compound, a compound with an azacycle core, scaffold hopping could involve altering the size or substitution pattern of its nitrogen-containing ring or fusing it with other ring systems to create new molecular entities with potentially improved characteristics.

The investigation of these related azacycle scaffolds aims to generate structural diversity and identify compounds with altered or enhanced biological functions, similar to how azetidine-based scaffolds have been synthesized for central nervous system (CNS)-focused lead-like libraries. nih.govwhiterose.ac.uk

Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling play a pivotal role in modern drug discovery, complementing experimental synthetic efforts by providing predictive insights and accelerating the identification of promising compounds.

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are fundamental computational techniques used to predict how small molecules (ligands), such as this compound, interact with target biomolecules (receptors, typically proteins) at an atomic level. biotech-asia.orgopenaccessjournals.comdromicslabs.com These simulations provide valuable insights into:

Binding Affinities: Predicting the strength of the interaction between a ligand and its target. openaccessjournals.combiointerfaceresearch.commdpi.com

Binding Modes: Determining the preferred orientation and conformation of a ligand within the active site of a macromolecule. openaccessjournals.commdpi.com

Mechanism of Interaction: Elucidating the specific intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that govern the ligand-receptor complex formation. openaccessjournals.combiointerfaceresearch.commdpi.com

Molecular docking tools utilize various algorithms, including evolutionary algorithms, Monte Carlo algorithms, and fragment-based algorithms, to explore potential binding poses and compute binding parameters. biotech-asia.org By applying these methods to this compound, researchers can hypothesize its potential biological targets, understand how it might bind to them, and guide the design of new this compound derivatives with optimized binding characteristics. openaccessjournals.comnih.gov

Retrosynthetic Analysis and Pathway Prediction for this compound Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from a complex target molecule to simpler, commercially available starting materials. This process helps in designing efficient synthetic routes. mdpi.com In the context of this compound derivatives, computational tools can aid in:

Decomposition of Complex Structures: Breaking down the structure of a desired this compound derivative into simpler precursor molecules through a series of "disconnections."

Identification of Synthetic Pathways: Suggesting various plausible synthetic routes and intermediate compounds.

Optimization of Reaction Conditions: While not directly predicting conditions, the analysis can highlight key reactions that might require specific conditions or catalysts.

Computer-aided retrosynthesis tools can evaluate the feasibility and efficiency of different synthetic pathways, helping chemists to plan the synthesis of novel this compound analogs more effectively by identifying accessible building blocks and reaction sequences.

Virtual Screening Approaches for Identification of this compound-like Compounds

Virtual screening (VS) is a computational drug discovery technique used to search vast chemical libraries (real or virtual) to identify potential hit candidates, significantly reducing the time and cost associated with traditional experimental screening. pensoft.netmdpi.comwuxibiology.comenamine.net For this compound research, VS approaches can be employed to find compounds with similar structural features or predicted biological activity.

Two main categories of virtual screening are commonly used:

Ligand-Based Virtual Screening (LBVS): This approach is based on the principle that compounds with similar structures tend to exhibit similar biological activity. pensoft.net It involves searching databases for molecules structurally similar to this compound, often using molecular fingerprints or pharmacophore models that encode the essential chemical features of this compound. mdpi.comresearchgate.netnih.govmdpi.com

Structure-Based Virtual Screening (SBVS): This method assumes that biologically active compounds will bind to specific target molecules. pensoft.net It involves docking large libraries of compounds into the binding site of a known or predicted this compound target to identify those with favorable binding affinities. pensoft.netmdpi.comresearchgate.net

Virtual screening allows for the exploration of large chemical spaces, from millions to billions of compounds, enabling the identification of novel and diverse hit candidates that might not be found through traditional high-throughput screening. wuxibiology.comenamine.netchemrxiv.org This can lead to the discovery of new this compound-like compounds with desired properties for further experimental validation.

Metabolism and Pharmacokinetics Research of Azapetine

Azapetine Metabolic Pathways

The liver is the principal organ for drug metabolism, primarily through a family of enzymes located in the smooth endoplasmic reticulum of hepatocytes. wfsahq.orgnih.gov Investigations into the hepatic metabolism of a compound like this compound would involve a series of in vitro and in vivo studies.

In vitro studies: These experiments utilize subcellular fractions of the liver, such as liver microsomes or S9 fractions, or cultured liver cells (hepatocytes). nih.govmdpi.com These systems contain the key drug-metabolizing enzymes and allow for the study of metabolic pathways in a controlled environment. nih.gov For instance, incubating this compound with human liver microsomes would help identify the primary metabolites formed and the specific enzymes responsible. nih.gov

In vivo studies: Animal models are used to understand how the drug is metabolized in a whole organism. optibrium.com This provides a more complete picture, including the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov

The efficiency of drug removal by the liver is often described by the hepatic extraction ratio, which is the fraction of the drug removed from the blood during one pass through the liver. derangedphysiology.com

A critical step in metabolism research is the identification and characterization of the metabolites. This is typically achieved using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). nih.gov This technology allows for the separation of metabolites and their precise mass determination, which helps in elucidating their chemical structures. nih.gov

While no specific metabolites for this compound are documented in publicly available literature, the metabolism of a structurally related compound, Azaperone, has been studied. Azaperone is metabolized to its reduced form, Azaperol. nih.govredalyc.orgnih.gov This metabolic reduction is a known biotransformation pathway. nih.govredalyc.org If this compound were to undergo a similar metabolic process, one might hypothesize the formation of a corresponding alcohol metabolite. The identification of such metabolites would involve comparing the mass spectra of the parent drug with the new compounds formed after incubation with liver microsomes or in samples from in vivo studies. nih.gov

Table 1: Illustrative Example of Metabolite Identification Data for a Hypothetical Compound

Putative MetaboliteRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Mass Error (ppm)Proposed Biotransformation
M13.5252.1648252.1650-0.8Hydroxylation
M22.8268.1597268.1600-1.1Dihydroxylation
M34.1234.1542234.1545-1.3N-dealkylation

This table is a hypothetical example and does not represent actual data for this compound.

Drug metabolism is broadly categorized into two phases: Phase I and Phase II. usmlestrike.comdrughunter.com

Phase I Metabolism: These reactions introduce or unmask a polar functional group (like -OH, -NH2, -SH) into the drug molecule. longdom.orgusmlestrike.com The primary reactions are oxidation, reduction, and hydrolysis. longdom.orgusmlestrike.com The cytochrome P450 (CYP450) family of enzymes is the most important enzyme system involved in Phase I metabolism. researchgate.netnih.gov To determine which CYP450 enzymes are involved in metabolizing a compound like this compound, studies would be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in liver microsomes. nih.gov

Phase II Metabolism: These are conjugation reactions where an endogenous, water-soluble molecule is attached to the drug or its Phase I metabolite. usmlestrike.comdrughunter.com This further increases the water solubility and facilitates excretion. drughunter.com Common conjugating molecules include glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), and glutathione. drughunter.com The enzymes responsible for these reactions are transferases, such as UDP-glucuronosyltransferases (UGTs). nih.gov For example, studies on Azaperone have identified glucuronide conjugates of its metabolites in urine. researchgate.net

Table 2: Key Enzymes in Drug Metabolism

PhaseReaction TypeKey Enzyme Families
Phase IOxidation, Reduction, HydrolysisCytochrome P450 (CYP)
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGT)
Phase IISulfationSulfotransferases (SULT)
Phase IIGlutathione ConjugationGlutathione S-transferases (GST)

Pharmacokinetic Profiling Methodologies

Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Understanding the PK profile is essential for determining how a drug is handled by the body over time. nih.gov

A combination of in vitro and in vivo methods is used to assess the pharmacokinetic properties of a compound. nih.govscas.co.jp

In Vitro Assessment: These studies provide early predictions of a drug's behavior. Key assessments include:

Metabolic Stability: Assesses how quickly a drug is metabolized by liver enzymes. nih.gov This is often determined by incubating the drug with liver microsomes and measuring its disappearance over time. scas.co.jp

Plasma Protein Binding: Determines the extent to which a drug binds to proteins in the blood. nih.gov This is important because only the unbound (free) drug is generally considered pharmacologically active and available for metabolism and excretion. scas.co.jp

Membrane Permeability: Assesses the ability of a drug to cross biological membranes, which is crucial for absorption and distribution. scas.co.jp

In Vivo Assessment: These studies are typically conducted in animal models to determine key pharmacokinetic parameters. mdpi.comoptibrium.com After administering the drug, blood samples are collected at various time points and the drug concentration is measured. mdpi.com This data is used to calculate parameters such as:

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Bioavailability (F): The fraction of an administered dose that reaches the systemic circulation. mdpi.com

Table 3: Hypothetical Pharmacokinetic Parameters

ParameterValueUnit
Clearance (CL)15.4mL/min/kg
Volume of Distribution (Vd)2.5L/kg
Half-life (t½)3.8hours
Bioavailability (F)65%

This table is a hypothetical example and does not represent actual data for this compound.

Exposure-response modeling is a crucial tool in drug development that relates the extent of drug exposure in the body (e.g., plasma concentration) to its pharmacological effect (response). semanticscholar.orgyoutube.com The response can be a measure of efficacy or an adverse effect. fda.govascopost.com

By establishing this relationship, researchers can:

Identify a dose that balances efficacy and safety. ascopost.com

Predict the clinical consequences of variations in drug exposure due to factors like drug-drug interactions or organ impairment. ascopost.com

Support dose adjustments for different patient populations. fda.gov

The modeling process involves plotting exposure metrics (like Cmax or AUC) against a measure of response. youtube.comfda.gov This allows for a quantitative understanding of how changes in drug concentration affect the desired therapeutic outcome and the likelihood of adverse events. fda.gov

Pharmacogenomic Considerations in this compound Metabolism Research

The study of how genetic variations influence an individual's response to drugs, a field known as pharmacogenomics, is a critical component of modern drug development and personalized medicine. For this compound, a dibenzazepine (B1670418) derivative, understanding the role of genetic factors in its metabolism is essential for elucidating inter-individual variability in its pharmacokinetic profile. Although direct pharmacogenomic studies on this compound are not extensively documented, insights can be drawn from its metabolic pathways and by examining related compounds with a similar chemical structure.

Research has indicated that the biotransformation of this compound involves an initial oxidation step mediated by microsomal enzymes, which is then followed by further oxidation by a soluble enzyme to form oxthis compound (B12719689). The involvement of microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily, is a key area for pharmacogenomic investigation. Genetic polymorphisms in CYP genes are a major source of variability in drug metabolism, leading to different metabolic phenotypes among individuals, which can be broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers.

Given that this compound is a dibenzazepine derivative, it is plausible that its metabolism involves CYP isozymes that are also responsible for the metabolism of other drugs in this class, such as carbamazepine (B1668303) and oxcarbazepine. For instance, the metabolism of carbamazepine is known to be primarily mediated by CYP3A4, with contributions from CYP2C19 and CYP2C9. Genetic variations in these enzymes can significantly impact the plasma concentrations of these drugs and their metabolites, potentially affecting both efficacy and toxicity.

Therefore, a key focus of pharmacogenomic research on this compound would be to identify the specific CYP450 enzymes responsible for its oxidative metabolism. Once these enzymes are identified, researchers can investigate the impact of known genetic polymorphisms in these enzyme genes on the pharmacokinetics of this compound. This would involve studying how different alleles and genotypes influence the rate of this compound metabolism and the formation of its metabolites.

The following table outlines potential pharmacogenomic research avenues for this compound, based on the metabolism of structurally related compounds. It is important to note that this is a hypothetical framework pending direct research on this compound.

GeneEnzymePotential Role in this compound MetabolismExamples of Polymorphisms and their Potential Functional ImpactResearch Priority
CYP3A4Cytochrome P450 3A4Potential primary enzyme in the initial oxidation of this compound, given its role in metabolizing many dibenzazepine derivatives.CYP3A422 (reduced function), CYP3A41B (conflicting reports on function). Variations could lead to slower or faster metabolism of this compound, affecting its plasma levels.High
CYP2C19Cytochrome P450 2C19Potential secondary enzyme in this compound metabolism.CYP2C192, *3 (loss-of-function), CYP2C1917 (increased function). Polymorphisms could lead to significant inter-individual differences in this compound clearance.Medium
CYP2C9Cytochrome P450 2C9Potential minor contributor to this compound metabolism.CYP2C92, *3 (reduced function). Variations may have a smaller, but still potentially clinically relevant, impact on this compound levels.Low
HLA-BHuman Leukocyte Antigen-BPotential association with hypersensitivity reactions, as seen with other aromatic anticonvulsants like carbamazepine.Specific HLA-B alleles (e.g., HLA-B15:02) are strongly associated with severe cutaneous adverse reactions to carbamazepine in certain populations. The relevance to this compound is unknown but warrants investigation.High (for safety)

Toxicological Mechanisms and Safety Assessment of Azapetine

Mechanistic Toxicology of Azapetine

Understanding the molecular interactions and metabolic fate of a compound is crucial for elucidating its toxicological mechanisms. For this compound, studies have provided insights into its biotransformation, which is a key aspect of its mechanistic toxicology.

On-Target and Off-Target Toxicity Mechanisms

Toxicological effects of chemical compounds can arise from interactions with their intended biological targets (on-target toxicity) or with unintended targets (off-target toxicity). On-target toxicity occurs when a compound modulates its specific receptor or enzyme, leading to adverse effects, potentially due to exaggerated pharmacological activity or action in an unintended tissue fishersci.caecsci.co.kr. Off-target toxicity, conversely, results from the compound or its metabolites interacting with other biological targets for which they were not designed fishersci.caecsci.co.kr. This compound is recognized as an alpha-adrenergic antagonist and a vasodilator. While the general principles of on-target and off-target toxicity are well-defined in toxicology, specific detailed mechanisms of this compound's on-target or off-target toxicity, beyond its known pharmacological action, are not extensively documented in the provided research findings.

Bioactivation Pathways and Reactive Metabolite Formation

The biotransformation of this compound has been investigated, revealing a specific metabolic pathway that leads to the formation of a lactam metabolite. Research conducted in rat and rabbit hepatic subcellular fractions demonstrated that this compound (I) undergoes biotransformation to oxthis compound (B12719689) (II). This process is initiated by a microsomal enzymatic oxidation of this compound (I) to dehydrozapetine (III). Subsequently, dehydrozapetine (III) undergoes further oxidation to oxthis compound (II) by a soluble enzyme. The entire biotransformation pathway requires the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), indicating an oxidative metabolic process. This conversion suggests that this compound is metabolized through a two-step oxidative pathway involving both microsomal and soluble enzymatic systems.

Table 1: Biotransformation Pathway of this compound

StepReactantEnzyme SystemProductCo-factor
1This compound (I)Microsomal enzymatic oxidationDehydrozapetine (III)NADPH
2Dehydrozapetine (III)Soluble enzyme oxidationOxthis compound (II)NADPH

Immune-Mediated Toxicological Responses

Immune-mediated toxicological responses involve the immune system in the adverse effects of a compound, which can manifest as hypersensitivity reactions or other immune-related pathologies. While this is a critical area in toxicology, specific research findings detailing immune-mediated toxicological responses to this compound were not identified in the provided information.

Preclinical Toxicological Methodologies

Preclinical toxicological methodologies are essential for assessing the safety profile of chemical compounds before their potential clinical application. These methodologies encompass a range of in vitro and in vivo approaches designed to identify and characterize potential toxic effects.

In Vitro Toxicological Screens for this compound

In vitro toxicological screens utilize cell-based assays to rapidly assess a compound's potential for toxicity. Common in vitro methods include evaluating cell morphology, viability, growth, and specialized cellular functions. Techniques such as MTT assays (measuring mitochondrial activity), ATP assays (measuring ATP concentration as a viability marker), Sulforhodamine B (binding cellular proteins to assess biomass), and propidium (B1200493) iodide staining (detecting compromised membranes) are widely employed for screening drug toxicity and effects on cell growth. The use of 3D cell culture models, such as spheroids, is gaining prominence as they offer a more physiologically relevant environment compared to traditional 2D cultures, enhancing the predictive accuracy of toxicology screens. Despite the availability and utility of these in vitro methods, specific detailed in vitro toxicological screens conducted for this compound were not found in the provided research.

Animal Model Systems for Toxicity Assessment (e.g., C. elegans, Zebrafish)

Animal model systems play a vital role in in vivo toxicity assessment, providing insights into complex biological interactions and systemic effects that cannot be fully replicated in vitro.

C. elegans: The nematode Caenorhabditis elegans is a valuable and cost-effective animal model for toxicology studies due to its genetic tractability, rapid life cycle, and well-characterized nervous system. C. elegans toxicity assays provide data from a whole organism with intact and metabolically active systems, including digestive, reproductive, endocrine, sensory, and neuromuscular systems. This model has shown predictive power for rodent LD50 rankings and is used to assess various toxicological endpoints, including neurotoxicity and developmental toxicity.

Zebrafish: Zebrafish embryos and larvae (Danio rerio) are increasingly utilized as a vertebrate model for rapid in vivo toxicity and developmental toxicity assays. Their high genetic homology to mammals, transparent embryos allowing non-invasive observation, and suitability for high-throughput screening make them a powerful tool for evaluating cardiotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. The zebrafish embryo model has demonstrated good predictivity for toxicity in rodents, although the correlation can vary depending on the compound class.

While C. elegans and zebrafish are established models for toxicological assessment, specific studies detailing the toxicity of this compound using these particular animal models were not identified in the provided research findings.

Application of Adverse Outcome Pathway (AOP) Framework in this compound Toxicology

The Adverse Outcome Pathway (AOP) framework is a conceptual construct that portrays a sequence of causally linked events from a molecular initiating event (MIE) to an adverse outcome (AO) at a biological level of organization relevant to risk assessment slideshare.neteuropa.eu. For this compound, the application of the AOP framework in its toxicological assessment is not documented in the publicly available research. Specific studies identifying a molecular initiating event, key events, or a defined adverse outcome pathway related to this compound's potential toxicity have not been identified through comprehensive literature review drugbank.com. This absence of information suggests that either such research has not been conducted or is not widely published in accessible scientific databases.

Interactions with Co-Administered Agents and Polypharmacy Considerations

The consideration of drug-drug interactions (DDIs) is critical in polypharmacy, where the concurrent use of multiple medications can lead to altered pharmacokinetic or pharmacodynamic processes, potentially increasing the risk of adverse effects or toxicity nih.govmsdmanuals.com. While this compound is recognized as a vasodilator, specific detailed toxicological interactions with co-administered agents are not extensively documented in publicly available sources drugbank.com. General principles of polypharmacy highlight that interactions can alter drug absorption, distribution, metabolism, and excretion (pharmacokinetic interactions) or modify tissue sensitivity or responsiveness (pharmacodynamic interactions) nih.govmsdmanuals.com.

Central Nervous System Depressant Interactions

Impact on Cardiovascular Function in Combination Therapies

As a vasodilator, this compound inherently affects cardiovascular function addictioncenter.cominchem.org. However, detailed research focusing on the toxicological impact of this compound on cardiovascular function when used in combination therapies is not explicitly detailed in the available literature. Combination therapies can sometimes lead to increased cardiovascular toxicity, as observed with other drug classes where individual agents may have cardiovascular effects that are exacerbated when co-administered nationaljewish.orgnih.govnih.govmdpi.comfrontiersin.org. Nevertheless, specific data tables or detailed research findings on this compound's cardiovascular toxicity in combination therapies are not found.

Metabolite-Related Toxicity Research

Preclinical Efficacy Studies of Azapetine

Physiological Impact Studies in Animal Models

While preclinical animal models are indispensable for assessing drug safety and efficacy across various physiological systems, including cardiovascular and reproductive functions agriculturejournals.czresearchgate.netresearchgate.netnih.govcambridge.orgnews-medical.nettjoddergisi.org, specific detailed studies on Azapetine within these contexts are not extensively documented in the retrieved information. The available data predominantly describe this compound's general properties as a vasodilator.

Cardiorespiratory System Effects

Detailed preclinical efficacy studies specifically investigating this compound's effects on the cardiorespiratory system in animal models are scarce in the current literature. Early investigations in dogs suggested this compound's role in modulating vasodilator and vasoconstrictor receptors in skeletal muscle wikipedia.orgiiab.me. However, comprehensive data on specific cardiorespiratory parameters such as heart rate, blood pressure, cardiac output, or respiratory function from dedicated preclinical studies involving this compound were not identified in the search results.

Hormonal and Reproductive System Modulation

There is a notable absence of detailed preclinical efficacy studies specifically investigating this compound's modulation of hormonal and reproductive systems in animal models within the scope of the current search results. While animal models are widely employed to study the impacts of various compounds on reproductive physiology and hormonal profiles agriculturejournals.czcambridge.orgnews-medical.nettjoddergisi.orgresearchgate.netwildpharm.co.za, no specific data or research findings pertaining to this compound's effects on hormone levels, reproductive organ function, or fertility in animal models were identified.

Translational Research and Drug Development Strategies for Azapetine

Target Identification and Validation in Azapetine Research

Target identification and validation are crucial initial stages in drug development, ensuring that selected molecular targets play a significant role in disease progression and are suitable for therapeutic intervention. wjbphs.combiocompare.com

Genomic and proteomic technologies have fundamentally shifted the paradigm of drug discovery by providing high-throughput methods to gain molecular insights and identify potential drug targets. patsnap.comnih.govnih.gov

Genomics Approaches: These involve analyzing large-scale DNA and RNA sequence data to uncover genes and genetic variants linked to specific diseases. patsnap.com Techniques like genome-wide association studies (GWAS) and next-generation sequencing (NGS) are used to identify candidate drug targets based on differential gene expression profiles and mutational landscapes in diseased versus healthy tissues. patsnap.com

Proteomics Approaches: Proteomics focuses on studying protein structure, function, localization, and targeting. sciforschenonline.org These methods analyze differences in protein expression across various tissues to distinguish between normal and diseased states, enabling the identification of specific biomarkers and potential drug targets. nih.govsciforschenonline.org

Proteogenomics: Combining genomic and proteomic information creates a synergistic approach known as proteogenomics. This method integrates data from both the transcriptome and proteome to overcome the limitations inherent in each, reinforcing the importance of both nucleic acids and proteins in understanding disease states and identifying valid targets. patsnap.com

Once potential targets are identified, experimental validation is critical to confirm their role in disease and their suitability as drug targets. wjbphs.compatsnap.com Functional genomics techniques, including gene editing technologies, are instrumental in this phase. wjbphs.com

CRISPR-Cas9 Technology: This revolutionary gene editing technology allows researchers to precisely modify genes, enabling the systematic disruption of genes in cells to determine their function and assess their impact on disease-related processes. oncodesign-services.comselectscience.net By creating targeted gene knockouts or knockdowns, researchers can identify and validate potential drug targets and their relevance in disease models. oncodesign-services.com CRISPR-Cas9 can also be used to validate the efficacy and specificity of potential drug targets by knocking out the target gene and assessing the resulting phenotypic changes, confirming whether the target is responsible for the observed disease phenotype. biocompare.comoncodesign-services.com

Drug Discovery Paradigms for this compound-Based Compounds

Drug discovery involves two primary strategies: target-based and phenotypic approaches, each offering distinct advantages for screening novel drug candidates. sciltp.comnih.gov

Target-Based Screening: This approach focuses on identifying compounds that interact with a specific molecular target, often a protein implicated in a disease process. pharmafeatures.com These screens are highly efficient and cost-effective, offering high-throughput capabilities for rapid compound processing. pharmafeatures.com Target-based strategies are informed by prior knowledge of disease biology, allowing for precise optimization of drug activity. pharmafeatures.com

High-throughput screening (HTS) is a core process in the pharmaceutical industry, utilizing robotics and automation to rapidly test the biological or biochemical activity of a vast number of molecules. bmglabtech.com

High-Throughput Screening (HTS): HTS accelerates target analysis by enabling cost-effective screening of large-scale compound libraries. bmglabtech.com Its primary role is to identify "hits" or "leads" – candidate compounds that affect the target in a desired manner. bmglabtech.com HTS assays often employ liquid handling devices, robotics, plate readers, and specialized software for data processing. bmglabtech.com

Lead Optimization: Following hit identification, lead optimization aims to refine these compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This process involves further screening, often at a smaller scale, and can include characterizing metabolic and pharmacokinetic data of new drug candidates using methods like cassette dosing. nih.govjapsonline.com Advances in analytical technology and molecular biology, often using human or "humanized" tissues, support these screens. nih.gov

Bioinformatics and Computational Approaches in this compound Drug Discovery

Bioinformatics and computational methods play a critical role in modern drug discovery, especially with the explosion of genomic and proteomic data. nih.govsciforschenonline.org

Data Integration and Analysis: Bioinformatics tools are essential for exploiting genomic, transcriptomic, and proteomic data to gain insights into the molecular mechanisms underlying diseases and to identify potential drug targets. nih.gov They enable researchers to design, compare, and predict the structure and function of genes and proteins. sciforschenonline.org

Target Prediction and Prioritization: Computational approaches, including machine learning and artificial intelligence (AI), are pivotal in analyzing and systematizing large datasets generated by combinatorial chemistry. mdpi.com These tools can predict 3D structures of proteins, study ligand-binding interactions, and identify new members of successful target classes. nih.govsciforschenonline.org Platforms like Open Targets integrate diverse 'omics' data and disease association information to build comprehensive knowledge graphs, scoring and ranking targets based on evidence from multiple sources. patsnap.com

Virtual Screening and De Novo Design: Computational resources accelerate the drug discovery process through various screening procedures, including virtual screening, which can identify promising lead compounds more rapidly and cost-efficiently than traditional experimental HTS. mdpi.com De novo drug design methods build novel chemical compounds from molecular units, aiming to develop structures that bind to target cavities with high affinity. mdpi.com

Data Integration and Multi-Omics Technologies

The application of multi-omics technologies and subsequent data integration offers a comprehensive approach to dissecting the intricate mechanisms of action of this compound and identifying potential biomarkers for its efficacy or specific patient responses. Multi-omics data encompass various biological layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov By integrating these diverse datasets, researchers can gain a holistic understanding of how this compound interacts with biological systems at a molecular level. nih.govresearchgate.net

For instance, transcriptomic analysis could reveal gene expression changes induced by this compound, while proteomic studies might identify modulated protein pathways. Metabolomic profiling could shed light on metabolic shifts influenced by the compound. nih.gov Multivariate methods are particularly well-suited for analyzing and integrating these large, complex omics datasets, helping to reduce dimensionality and uncover patterns and relationships between different omics layers. mixomics.org This integrated view can lead to the identification of key variables that are highly correlated with this compound's observed biological outcomes, such as its vasodilatory effect. mixomics.org Such insights are crucial for understanding this compound's precise mechanism, identifying potential patient stratification markers, and predicting therapeutic responses. nih.gov

Predictive Modeling for Drug-Drug Interactions

Predictive modeling plays a vital role in anticipating potential drug-drug interactions (DDIs) involving this compound, a critical aspect for patient safety and successful drug development. Given that this compound functions as an adrenergic receptor antagonist, particularly blocking alpha-1 and alpha-2 adrenergic receptors, understanding its interaction profile is paramount. medkoo.com

Computational methods, including machine learning (ML) and physiologically-based pharmacokinetic (PBPK) models, are increasingly employed to predict DDIs. ddi-predictor.orgnih.govnih.gov PBPK models, for example, can quantitatively predict the impact on drug exposure mediated by cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and transporters, even for interactions not yet experimentally studied. ddi-predictor.orgnih.gov Machine learning approaches, including deep attention neural networks and graph neural networks, can learn drug representations from various data sources (e.g., chemical structures, known interaction networks) to predict unobserved DDIs. nih.govmdpi.combiorxiv.org These models can identify potential interactions between known drugs and new drugs, and in some cases, explore the specific substructures of drugs that contribute to these interactions. nih.govmdpi.com Applying these predictive modeling strategies to this compound can help in early identification of potential DDI risks, informing clinical trial design and guiding co-prescription decisions.

Preclinical to Clinical Translation Considerations

The transition of this compound from preclinical studies to human clinical trials requires careful consideration to ensure that findings from in vitro and in vivo animal models are effectively translated to human physiology.

Bridging In Vitro and In Vivo Findings

Bridging in vitro and in vivo findings is a fundamental challenge in drug development. For this compound, in vitro studies have provided insights into its inhibitory potency at adrenergic receptors, with reported IC₅₀ values of 5.89 μM for alpha-2 adrenergic receptors and 6.69 μM for alpha-1 adrenergic receptors. medkoo.com Translating these precise in vitro receptor binding affinities into predictable in vivo vasodilatory effects requires robust translational pharmacology. nih.gov

Key strategies for bridging this gap include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro potency data with in vivo pharmacokinetic profiles (absorption, distribution, metabolism, excretion) to predict drug concentrations at the target site and correlate them with observed pharmacological effects in animal models. This can help establish exposure-response relationships. nih.gov

Biomarker Identification: Identifying and validating biomarkers in preclinical models that correlate with this compound's mechanism of action and can be measured in humans. For a vasodilator, this might include markers of blood flow or vascular tone.

Comparative Physiology: Understanding physiological differences between animal models and humans that might affect this compound's activity, such as differences in receptor distribution, metabolic enzymes, or cardiovascular regulation.

The goal is to ensure that preclinical pharmacological data can reliably predict clinical efficacy and guide dose selection for human studies, enhancing the likelihood of successful clinical development. nih.gov

Design Principles for Early-Phase Translational Studies

Early-phase translational studies, typically Phase I and early Phase II trials, are designed to bridge preclinical findings with human data, focusing on establishing initial safety, pharmacokinetics, and preliminary evidence of pharmacological activity. For this compound, these studies would aim to confirm its vasodilatory effects in humans and explore dose-response relationships.

Key design principles for these studies include:

Adaptive Designs: Modern early-phase trials increasingly utilize adaptive designs, allowing for pre-specified modifications based on emerging data without needing full protocol amendments. precisionformedicine.com This can include adaptive randomization or group sequential designs, which can optimize dose-finding and accelerate decision-making. precisionformedicine.com

Exposure-Response Modeling: Incorporating exposure-response modeling from the outset to quantitatively bridge nonclinical and clinical data. This approach helps in making data-driven go/no-go decisions and interpreting observed effects. nih.gov

Optimal Biological Dose (OBD) vs. Maximum Tolerated Dose (MTD): While traditional Phase I trials for cytotoxic drugs often focus on determining the MTD, for targeted agents like this compound, the focus may shift to identifying the Optimal Biological Dose (OBD). The OBD is the dose at which the desired pharmacological effect is achieved without undue toxicity, which may not necessarily be the MTD. precisionformedicine.comnih.gov Bayesian model-assisted designs, such as BOIN, are increasingly used to balance risk-benefit and identify the optimal dose for future research. nih.gov

Rigorous Early Phase Evaluation: Designing studies to provide robust data for early decision-making, ensuring that the compound's exposure at the target, pharmacological activity commensurate with target exposure, and target binding are all met, thereby increasing the probability of later-phase success. nih.gov

These design principles aim to make early clinical development more efficient and informative, enabling quicker and more accurate decisions regarding this compound's progression.

Future Directions and Emerging Research Avenues for Azapetine

Exploration of Novel Therapeutic Applications for Azapetine and its Analogs

Given this compound's known properties as a vasodilator wikipedia.orgiiab.me, future research could investigate its potential in a broader range of conditions where enhanced blood flow or modulation of vascular tone is therapeutically beneficial. This might include exploring its utility in microvascular disorders, certain types of organ ischemia, or conditions characterized by impaired peripheral circulation. The investigation could extend to the synthesis and evaluation of this compound analogs, which are compounds sharing structural and pharmacological similarities with the original molecule nih.gov. By systematically modifying the chemical structure of this compound, researchers could aim to develop derivatives with enhanced selectivity for specific vascular beds, improved potency, or a more favorable pharmacokinetic profile, potentially opening doors to applications not currently associated with the parent compound.

Advanced Methodologies in this compound Research

The application of cutting-edge research methodologies can provide a deeper understanding of this compound's mechanism of action, its interactions within biological systems, and its potential therapeutic effects.

Advanced Imaging Techniques in Pharmacological Studies

Advanced imaging techniques offer non-invasive ways to visualize and quantify drug behavior in real-time within biological systems bioscintigraphy.com. For this compound, these techniques could be instrumental in understanding its distribution, target engagement, and physiological effects in vivo. For instance, radiolabel-based in vivo imaging, such as scintigraphy, could monitor the dynamics of this compound's behavior in the body, providing insights into its absorption, distribution, and elimination bioscintigraphy.com. Techniques like functional MRI (fMRI), diffusion tensor imaging (DTI), and optical coherence tomography (OCT) could provide detailed insights into the structure and function of tissues and organs, allowing researchers to observe the effects of this compound on specific biological processes at a cellular level pharmafocusamerica.comnih.gov. Integrating imaging data with other biological information could help identify biomarkers that predict a patient's response to therapies pharmafocusamerica.com.

Integration of 'Omics' Technologies for Systems-Level Understanding

The integration of 'omics' technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers a comprehensive, systems-level understanding of drug effects businesswire.comresearchgate.netresearchgate.net. For this compound research, these technologies could be employed to:

Genomics: Identify genetic variations that influence an individual's response to this compound or predispose them to certain effects.

Transcriptomics: Analyze changes in gene expression profiles in response to this compound treatment, revealing the molecular pathways modulated by the compound.

Proteomics: Study alterations in protein expression and post-translational modifications, providing insights into protein targets and signaling networks affected by this compound.

Metabolomics: Characterize changes in metabolic pathways, offering a functional readout of this compound's impact on cellular processes.

By integrating these multi-omics datasets, researchers can construct gene regulatory networks and identify key functional variants or pathways that are influenced by this compound, potentially leading to the discovery of new therapeutic targets or biomarkers for personalized medicine researchgate.netresearchgate.netnih.gov.

Rational Design of Next-Generation this compound-Derived Agents

Rational drug design, also known as structure-based drug design, is a scientific approach to discover and develop new medications by identifying biomolecular targets associated with diseases and designing chemical compounds that can bind with these targets parssilico.comslideshare.net. This approach is crucial for refining and enhancing a drug's attributes, such as potency, selectivity, and drug-likeness, while minimizing potential off-target effects and toxicity parssilico.com.

For this compound, rational design strategies could involve:

Structure-Based Design: If the precise molecular targets of this compound are fully elucidated, computational methods could be used to model how this compound or its potential analogs bind to these targets, predicting their binding affinity and pose slideshare.net. This would allow for the design of new molecules with optimized interactions.

Ligand-Based Design: In cases where the target structure is not fully known, ligand-based approaches, such as quantitative structure-activity relationships (QSAR) and pharmacophore modeling, could be employed slideshare.net. These methods identify essential chemical features of this compound that are responsible for its biological activity and use this information to design novel compounds with improved properties.

Lead Optimization: Through systematic modifications of this compound's chemical structure, researchers could aim to improve its therapeutic index, enhance pharmacokinetic profiles (e.g., absorption, distribution, metabolism, excretion), and reduce any undesirable interactions parssilico.comiqpc.com.

Ethical Considerations in this compound Research and Development

As with all pharmaceutical research and development, ethical considerations are paramount in any future studies involving this compound. These considerations ensure the welfare of human subjects and animals, maintain the integrity of scientific research, and build public trust openaccessjournals.comlindushealth.com. Key ethical aspects include:

Informed Consent and Patient Safety: For any clinical trials involving this compound or its derivatives, rigorous adherence to established protocols, comprehensive evaluation of potential risks and benefits, and ensuring fully informed and voluntary consent from participants are non-negotiable openaccessjournals.comlindushealth.comnih.gov. Protecting vulnerable populations from exploitation is also a critical imperative openaccessjournals.com.

Animal Welfare: Research involving animal experimentation necessitates minimizing animal suffering, adhering to strict regulations, and actively exploring alternative testing methods to reduce reliance on animal models where feasible openaccessjournals.comlindushealth.com.

Data Integrity and Transparency: Maintaining transparency in trial data, avoiding conflicts of interest, and ensuring unbiased reporting of results are vital for informed decision-making by healthcare providers and patients openaccessjournals.comlindushealth.com. Secure data storage and transmission protocols are essential to protect participants' personal information and privacy rights lindushealth.com.

Equitable Distribution of Benefits: Ethical considerations extend to ensuring fair pricing and equitable access to any developed this compound-derived therapies, contributing to principles of justice and fairness in research openaccessjournals.comlindushealth.com.

Q & A

Q. What mechanistic studies elucidate this compound’s off-target effects?

  • Methodological Answer : Screen this compound against receptor panels (e.g., GPCR arrays) to identify off-target binding. Combine knockout models (e.g., α₁-adrenoceptor-deficient mice) with functional assays. Use computational docking to predict interaction sites and validate via mutagenesis studies .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional response). Apply sensitivity analyses to test robustness of conclusions .
  • Experimental Design : Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) and pre-register protocols to reduce bias .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal’s QC requirements) for supplementary data and ethical declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azapetine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azapetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.